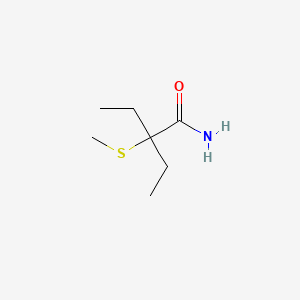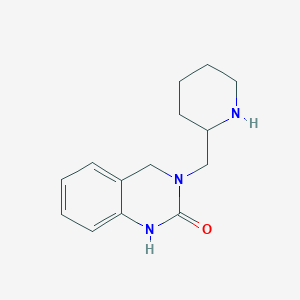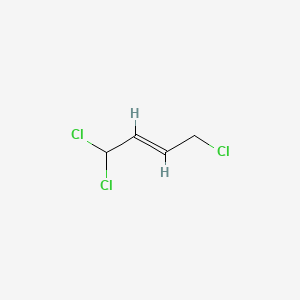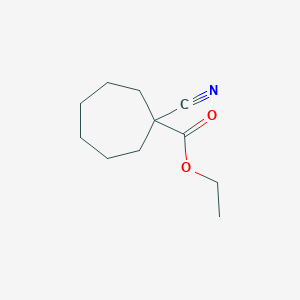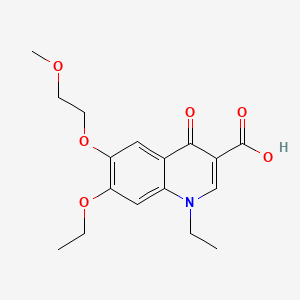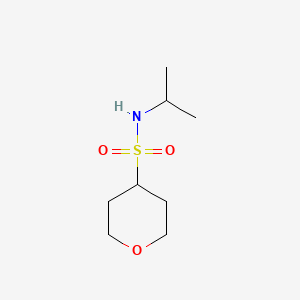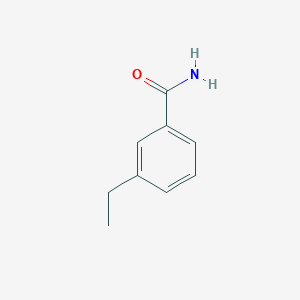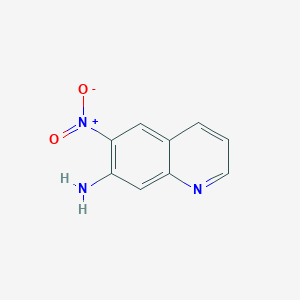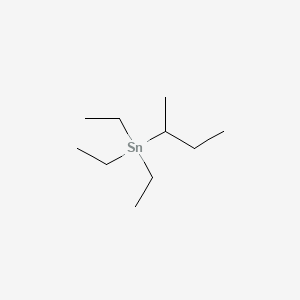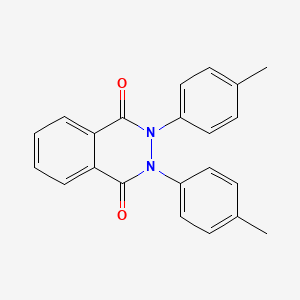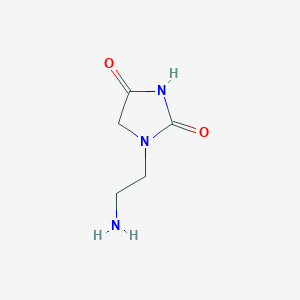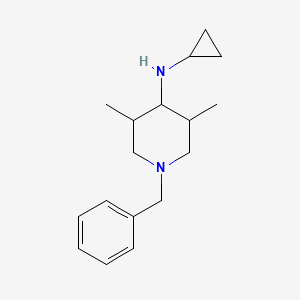![molecular formula C13H8N2S B13951786 2h-Thiazolo[5,4-a]carbazole CAS No. 42395-69-7](/img/structure/B13951786.png)
2h-Thiazolo[5,4-a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiazolo[5,4-a]carbazole is a heterocyclic compound that combines the structural features of thiazole and carbazole. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The thiazole ring is known for its aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiazolo[5,4-a]carbazole typically involves the condensation of carbazole derivatives with thiazole precursors. One common method includes the reaction of carbazole aldehydes with dithiooxamide under specific conditions to form the desired thiazolo[5,4-a]carbazole structure . The reaction conditions often require the use of solvents such as chloroform and catalysts like aluminum chloride to facilitate the formation of the heterocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods focus on maintaining consistent reaction conditions and minimizing by-products to achieve efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Thiazolo[5,4-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiazole or carbazole rings can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Aplicaciones Científicas De Investigación
2H-Thiazolo[5,4-a]carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 2H-Thiazolo[5,4-a]carbazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
2H-Thiazolo[5,4-a]carbazole can be compared with other similar compounds, such as thiazolo[5,4-d]thiazole derivatives and carbazole-based polymers . These compounds share structural similarities but differ in their electronic properties and reactivity. For instance:
Thiazolo[5,4-d]thiazole derivatives: These compounds have a similar thiazole ring structure but differ in the positioning of the sulfur and nitrogen atoms, leading to variations in their electronic properties and applications.
Carbazole-based polymers: These polymers incorporate carbazole units and are used in various optoelectronic applications. The presence of the thiazole ring in this compound enhances its reactivity and potential for functionalization.
By comparing these compounds, researchers can identify the unique features of this compound that make it suitable for specific applications, such as its enhanced stability and reactivity in certain chemical environments.
Propiedades
Número CAS |
42395-69-7 |
|---|---|
Fórmula molecular |
C13H8N2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
2H-[1,3]thiazolo[5,4-a]carbazole |
InChI |
InChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-6-11-13(12(9)15-10)16-7-14-11/h1-6H,7H2 |
Clave InChI |
JZPGTXSHXRNSIM-UHFFFAOYSA-N |
SMILES canónico |
C1N=C2C=CC3=C4C=CC=CC4=NC3=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


